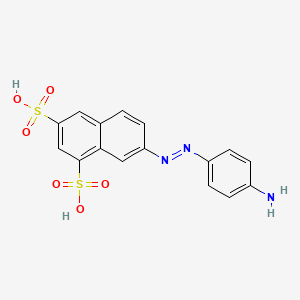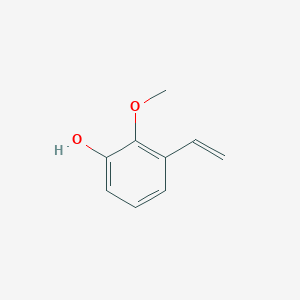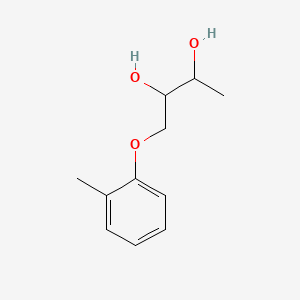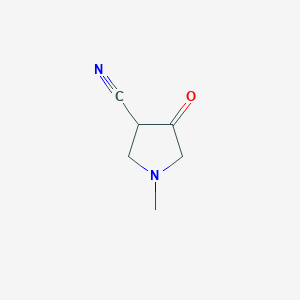
13H-Dibenzo(A,G)fluoren-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-Dibenzo[a,g]fluoren-13-one is an organic compound with the molecular formula C21H12O It is a polycyclic aromatic ketone, known for its unique structure comprising fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13H-dibenzo[a,g]fluoren-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of biphenyl derivatives followed by cyclodehydration. The reaction conditions often require the use of strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for 13H-dibenzo[a,g]fluoren-13-one are not extensively documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 13H-Dibenzo[a,g]fluoren-13-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibenzoquinones, while reduction can produce dibenzofluorenols .
Scientific Research Applications
13H-Dibenzo[a,g]fluoren-13-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 13H-dibenzo[a,g]fluoren-13-one involves its interaction with molecular targets through its aromatic and ketone functionalities. These interactions can modulate various biochemical pathways, influencing cellular processes. For instance, its derivatives may inhibit specific enzymes or bind to DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
- 13H-Dibenzo[a,h]fluoren-13-one
- 12H-Dibenzo[b,h]fluoren-12-one
- 13H-Dibenzo[a,i]fluoren-13-one
Comparison: While these compounds share a similar polycyclic aromatic structure, 13H-dibenzo[a,g]fluoren-13-one is unique due to its specific arrangement of benzene rings and the position of the ketone group.
Properties
CAS No. |
63041-47-4 |
|---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one |
InChI |
InChI=1S/C21H12O/c22-21-18-12-10-13-5-1-3-7-15(13)19(18)17-11-9-14-6-2-4-8-16(14)20(17)21/h1-12H |
InChI Key |
FMHRNYVGXOJVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


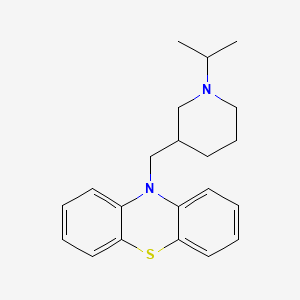
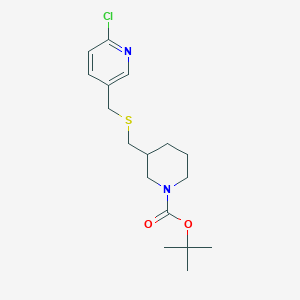
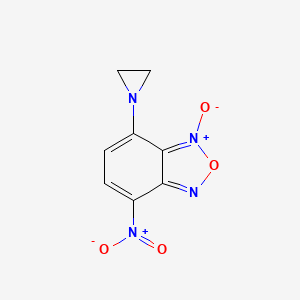
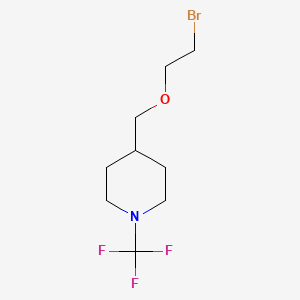

![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)


